N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS2/c23-10-14-7-8-18(15-4-3-9-25-12-15)26-21(14)29-13-20(28)27-22-17(11-24)16-5-1-2-6-19(16)30-22/h3-4,7-9,12H,1-2,5-6,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBDLHZZXAURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine and benzothiophene intermediates, followed by their coupling through sulfanyl and acetamide linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. The compound induces apoptosis by causing DNA fragmentation and chromatin condensation, which are hallmarks of apoptotic cell death . It also interferes with specific signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Key Observations:
Anti-Inflammatory Potential: The thiadiazole-pyrazole hybrid () demonstrated in silico anti-inflammatory activity, likely due to interactions with cyclooxygenase (COX) or interleukin targets.
Antimicrobial Activity : Arylphenyl-substituted analogs exhibited broad-spectrum antibacterial and antifungal effects, attributed to membrane disruption or enzyme inhibition . The bipyridine group’s electron-deficient aromatic system could enhance microbial target specificity.
Antitubercular Activity: Oxadiazole-thiol derivatives showed efficacy against Mycobacterium tuberculosis H37Rv, possibly via inhibition of cell wall synthesis enzymes . The bipyridine-cyano motif in the target compound may confer improved solubility or metabolic stability, critical for intracellular pathogen targeting.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for yield?
The compound can be synthesized via multi-step reactions involving cyclization and regioselective attacks. A common approach uses a cyanoacetamide precursor (e.g., 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide) reacted with heterocyclic reagents under mild conditions. Key steps include controlling temperature (20–80°C) and solvents like DMF or dichloromethane to stabilize intermediates. Yields are maximized by optimizing reaction time and stoichiometry, with purification via column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for verifying molecular structure and purity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like cyano (-CN) and sulfanyl (-S-) linkages. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. What biological screening models are suitable for initial evaluation of antitumor activity?
In vitro assays using human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, NCI-H460 for lung cancer, and SF-268 for CNS cancer) are standard. Dose-response curves (IC₅₀ values) generated via MTT or SRB assays provide preliminary activity data. Controls include reference drugs like doxorubicin, and results are validated through triplicate experiments .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like tyrosine kinases or DNA topoisomerases. Hybrid methods integrating quantum mechanics/molecular mechanics (QM/MM) refine interaction models, enabling rational modifications to enhance potency or selectivity .
Q. What experimental strategies resolve contradictions in biological activity across cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. To address this:
Q. How can reaction pathways be tailored to diversify the compound’s derivatives for SAR studies?
Functionalize the sulfanyl-acetamide core via:
- Gewald-type reactions to introduce thiophene rings.
- Nucleophilic substitution at the pyridine or benzothiophene moieties with halides or amines.
- Oxidation/Reduction of cyano groups to amines or carbonyls. Monitor regioselectivity using kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .
Q. What methodologies improve crystallinity for X-ray diffraction studies?
Recrystallization from mixed solvents (e.g., ethanol/water) enhances crystal packing. SHELXL software refines diffraction data, with hydrogen bonding and π-π stacking analyzed using Mercury CSD. For poorly diffracting samples, synchrotron radiation or cryocooling (100 K) improves resolution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
